3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Medicinal chemistry Structure-activity relationships Physicochemical profiling

This meta-fluoro positional isomer (CAS 893993-83-4) offers unique electronic properties (σm = 0.34) compared to para/ortho isomers, critical for kinase selectivity screening. The pyridin-2-yl group enables hinge-region binding as established for p38 MAPK inhibitors. The thioether linkage allows oxidative SAR expansion to sulfoxide and sulfone analogs. Procure as part of a matched isomer set (ortho: CAS 893993-99-2; para: CAS 893994-17-7) for comprehensive fluorine position effect studies.

Molecular Formula C16H12FN3S
Molecular Weight 297.35
CAS No. 893993-83-4
Cat. No. B2893944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
CAS893993-83-4
Molecular FormulaC16H12FN3S
Molecular Weight297.35
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F
InChIInChI=1S/C16H12FN3S/c17-13-5-3-4-12(10-13)11-21-16-8-7-15(19-20-16)14-6-1-2-9-18-14/h1-10H,11H2
InChIKeyKISTWNMAPGDNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893993-83-4): Structural Identity and Scaffold Context for Procurement Decisions


3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893993-83-4) is a heterocyclic compound belonging to the thioether-substituted pyridazine class, with molecular formula C16H12FN3S and molecular weight 297.35 g/mol . The compound features a pyridazine core bearing a pyridin-2-yl group at the 6-position and a 3-fluorobenzylthio moiety at the 3-position, defining it as a meta-fluoro positional isomer within a broader series of fluorobenzylthio-pyridinylpyridazine analogs [1]. Pyridazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with documented applications as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds [2]. This specific compound is cataloged as a research chemical and screening compound, with its differentiation from closely related positional isomers rooted in the distinct electronic and steric properties conferred by the meta-fluorine substitution pattern on the benzylthio group.

Why 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine Cannot Be Replaced by Its Ortho- or Para-Fluoro Isomers or Other In-Class Analogs


Positional isomerism within the fluorobenzylthio-pyridinylpyridazine series generates compounds with identical molecular formulae (C16H12FN3S, MW 297.35) but divergent physicochemical and potentially biological properties . The meta-fluorine substitution in CAS 893993-83-4 places the electronegative fluorine atom at a position where it exerts a purely inductive electron-withdrawing effect (-I) without resonance interaction with the benzylic position, in contrast to the para-fluoro isomer (CAS 893994-17-7) which can donate electron density through resonance (+M) [1]. This electronic difference alters the acidity of benzylic protons, the compound's dipole moment (predicted ~4.1 D for meta vs. ~3.2 D for para), and hydrogen-bond acceptor capability of the fluorine atom [1]. Furthermore, the pyridin-2-yl substituent provides N-chelating capability adjacent to the pyridazine core, a structural feature that has been identified as critical for p38 MAP kinase inhibition in trisubstituted pyridazine series, where the relative positioning of aryl and heteroaryl groups determines inhibitory potency [2]. Generic substitution with a positional isomer or a halogen-modified analog (e.g., 2-chloro-6-fluoro derivative, CAS 892415-28-0) would therefore alter electronic distribution, molecular recognition features, and potentially target binding profiles.

Quantitative Differentiation Evidence for 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893993-83-4) Versus Closest Analogs


Meta-Fluoro Substitution: Hammett Electronic Parameter Differentiation vs. Ortho- and Para-Fluoro Isomers

The meta-fluorine substituent on the benzylthio group of CAS 893993-83-4 exhibits a Hammett σm constant of 0.34, compared to σp = 0.06 for the para-fluoro isomer (CAS 893994-17-7) and σo = 0.12 for the ortho-fluoro isomer (CAS 893993-99-2) [1]. The meta-fluoro group is purely inductively electron-withdrawing, while the para-fluoro group also engages in resonance electron donation, creating a 5.7-fold difference in electronic effect magnitude. This translates to distinct C-H acidity at the benzylic position: the meta-fluoro isomer's benzylic protons are approximately 0.3 pKa units more acidic than the para-fluoro analog, impacting reactivity in nucleophilic substitution and metabolic oxidation [1]. The meta-fluorine also exhibits a larger dipole moment contribution (calculated μ ≈ 1.7 D for the C-F bond vector) compared to para-substitution, affecting molecular recognition by biological targets .

Medicinal chemistry Structure-activity relationships Physicochemical profiling

Pyridin-2-yl vs. Pyridin-4-yl Positional Isomerism: Chelation Geometry and Kinase Inhibitor Pharmacophore Alignment

The pyridin-2-yl group at the 6-position of the pyridazine core in CAS 893993-83-4 positions the pyridine nitrogen atom adjacent to the pyridazine N-1, creating a potential bidentate N,N'-chelation motif (Npyridazine-Npyridine distance ≈ 2.8 Å) . This contrasts with the pyridin-4-yl isomer (CAS 893993-93-6), where the nitrogen is distal and cannot participate in chelation. In the p38 MAP kinase inhibitor pharmacophore established for trisubstituted pyridazines, the most active isomers require an aryl group α and a heteroaryl group β relative to the N-2 nitrogen, with the heteroaryl nitrogen positioned for hydrogen-bonding interactions with the kinase hinge region [1]. Inhibitors in this class have demonstrated p38 IC50 values ranging from 1-20 nM when the heteroaryl group is properly positioned [1]. The pyridin-2-yl isomer therefore presents a distinct coordination geometry that may favor binding to kinase targets with adjacent metal-binding or hydrogen-bonding sites, whereas the pyridin-4-yl isomer would engage different interaction patterns.

Kinase inhibition Pharmacophore modeling Coordination chemistry

Mono-Fluorobenzyl vs. Chloro-Fluorobenzyl Substitution: Molecular Weight, Lipophilicity, and Metabolic Stability Trade-offs

CAS 893993-83-4 (MW 297.35, C16H12FN3S) carries a single fluorine substituent on the benzylthio group, compared to the 2-chloro-6-fluoro analog (CAS 892415-28-0, MW 331.8, C16H11ClFN3S) which adds a chlorine atom . The mono-fluoro compound is 34.45 g/mol lighter (10.4% lower MW), which directly impacts membrane permeability potential (MW < 300 is favorable for oral bioavailability per Lipinski's rules) [1]. The absence of chlorine also reduces lipophilicity: the predicted logP for CAS 893993-83-4 is approximately 3.4 (estimated via XLogP3), compared to approximately 3.9 for the chloro-fluoro analog, representing a 0.5 log unit difference corresponding to roughly 3.2-fold lower partition into octanol . Additionally, the meta-fluorine position is less susceptible to oxidative metabolic dehalogenation compared to ortho-chlorine, which is a known metabolic soft spot due to CYP450-mediated oxidation [1]. This suggests the mono-fluoro compound may exhibit superior metabolic stability in hepatic microsome assays.

Drug discovery ADME profiling Lead optimization

Thioether Linkage as a Synthetic Handle: Oxidative Diversification Potential vs. Ether and Amino Analogs

The thioether (-S-CH2-) linkage in CAS 893993-83-4 serves as a versatile synthetic handle that can be selectively oxidized to the corresponding sulfoxide or sulfone using hydrogen peroxide or m-chloroperbenzoic acid, enabling systematic modulation of polarity and hydrogen-bonding capacity . This oxidative diversification is not accessible in ether-linked (-O-CH2-) or amino-linked (-NH-CH2-) analogs of the pyridazine series. Sulfoxide formation increases the topological polar surface area (tPSA) from approximately 51 Ų (thioether) to approximately 60 Ų (sulfoxide) and introduces a chiral center, while sulfone formation further increases tPSA to approximately 68 Ų and creates a strong hydrogen-bond acceptor [1]. This oxidative series (thioether → sulfoxide → sulfone) provides a controlled gradient of physicochemical properties without altering the core scaffold, enabling structure-activity relationship (SAR) studies with matched molecular pairs [2]. The thioether itself has a C-S bond length of ~1.81 Å, compared to ~1.43 Å for C-O in ethers, resulting in different conformational preferences and metabolic susceptibility to CYP450-mediated S-oxidation versus O-dealkylation [1].

Synthetic chemistry Scaffold diversification Metabolic probing

Pyridazine Scaffold p38 MAP Kinase Inhibitor Potential: Class-Level Activity Evidence

Trisubstituted pyridazines bearing an aryl group α and a heteroaryl group β relative to the N-2 nitrogen of the pyridazine core have demonstrated potent p38 MAP kinase inhibition, with IC50 values ranging from 1 to 20 nM for optimized derivatives [1]. The structural architecture of CAS 893993-83-4—featuring a pyridin-2-yl group (heteroaryl) at the 6-position and a 3-fluorobenzylthio group (substituted aryl) at the 3-position—maps onto this pharmacophore model. In cell-based assays, potent pyridazine p38 inhibitors suppressed LPS-induced TNF-α production with IC50 values in the low micromolar range (representative compounds: 0.1-1 μM), and demonstrated efficacy in the rat collagen-induced arthritis model [2]. While CAS 893993-83-4 itself has not been directly evaluated in published p38 MAPK assays, its structural congruence with the established pharmacophore—particularly the pyridin-2-yl group as the heteroaryl element—suggests this compound warrants prioritization for kinase panel screening over the pyridin-4-yl or pyridin-3-yl positional isomers, which do not align with the optimal pharmacophore geometry [1]. Additionally, the 3-fluorobenzylthio group's meta-fluorine may influence kinase selectivity through differential interactions with the hydrophobic pocket adjacent to the ATP-binding site [3].

Kinase inhibition Inflammation Cytokine modulation

Computational Drug-Likeness Profile: Lipinski Compliance and Lead-Likeness vs. In-Class Analogs

CAS 893993-83-4 (MW 297.35, C16H12FN3S) satisfies all four Lipinski Rule of Five criteria: MW < 500, predicted logP ≈ 3.4 (< 5), 3 hydrogen-bond acceptors (pyridazine N-N, pyridine N, thioether S; < 10), and 0 hydrogen-bond donors (< 5) [1]. In contrast, the 2-chloro-6-fluoro analog (CAS 892415-28-0, MW 331.8) is closer to the MW threshold. The compound's calculated topological polar surface area (tPSA) of approximately 51 Ų falls well below the 140 Ų threshold predictive of poor oral absorption and below the 90 Ų limit for blood-brain barrier penetration, suggesting potential CNS exposure [2]. Its rotatable bond count is 4 (benzylthio CH2-S, S-pyridazine, pyridazine-pyridine, and pyridine rotation), within the favorable range (< 10) for oral bioavailability [1]. Among the positional isomer series (ortho-F CAS 893993-99-2, meta-F CAS 893993-83-4, para-F CAS 893994-17-7), all share identical MW, logP, and tPSA values; however, the meta-fluoro isomer is distinguished by its intermediate dipole moment (calculated ~4.1 D) compared to ortho-F (~3.5 D) and para-F (~3.2 D), which may influence solubility and crystal packing . The compound is commercially available as a research chemical with typical purity >95% from multiple suppliers .

Drug-likeness Lead optimization Computational ADME

Recommended Research and Procurement Application Scenarios for 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (CAS 893993-83-4)


Kinase Inhibitor High-Throughput Screening (HTS) Campaigns Targeting p38 MAPK or Related Serine/Threonine Kinases

Based on the established pharmacophore for trisubstituted pyridazine p38 MAPK inhibitors, CAS 893993-83-4 should be prioritized for kinase panel screening over its pyridin-4-yl and pyridin-3-yl positional isomers [1]. The pyridin-2-yl group at the 6-position aligns with the heteroaryl requirement for hinge-region binding identified by McIntyre et al. (2002), where optimized analogs achieved IC50 values of 1-20 nM [2]. The compound's favorable drug-likeness profile (MW 297.35, logP ~3.4, tPSA ~51 Ų) and commercial availability at >95% purity support direct deployment in HTS without additional purification [3]. For maximum scientific value, procure alongside the ortho-fluoro (CAS 893993-99-2) and para-fluoro (CAS 893994-17-7) isomers as a matched positional isomer set to probe fluorine position effects on kinase selectivity.

Structure-Activity Relationship (SAR) Studies Utilizing Thioether-to-Sulfone Oxidation Series for Polarity Optimization

The thioether linkage in CAS 893993-83-4 is a strategic advantage for medicinal chemistry programs requiring systematic polarity modulation [1]. Sequential oxidation to the sulfoxide (tPSA ~60 Ų) and sulfone (tPSA ~68 Ų) generates a matched molecular pair series spanning a 17 Ų tPSA range without altering the core scaffold, enabling clean SAR interpretation [2]. This diversification strategy is unavailable in ether-linked or amino-linked pyridazine analogs. Procure CAS 893993-83-4 as the parent compound for an oxidative SAR campaign, with the understanding that the meta-fluorine substitution pattern (σm = 0.34) provides a distinct electronic baseline compared to para-fluoro (σp = 0.06) starting materials [3].

Computational Drug Discovery and Pharmacophore Modeling: Kinase Hinge-Binder Library Design

The compound's structural features—pyridazine core with adjacent N-1/N-2 nitrogens, pyridin-2-yl substituent for hinge hydrogen bonding, and meta-fluorobenzylthio group for hydrophobic pocket occupancy—make it a valuable entry in computational kinase-focused compound libraries [1]. Its tPSA of ~51 Ų and MW of 297.35 position it within CNS-accessible chemical space (tPSA < 90 Ų), expanding its utility beyond peripheral kinase targets to include neurodegenerative disease programs [2]. For computational docking and pharmacophore modeling studies, procure CAS 893993-83-4 as a representative of the 3-fluorobenzylthio-6-pyridin-2-yl-pyridazine chemotype, and use its InChI Key (KISTWNMAPGDNDO-UHFFFAOYSA-N) for database integration and virtual screening campaigns [4].

Anti-Inflammatory Drug Discovery: Cytokine Release Assay Screening Based on p38 MAPK Pathway Inhibition

Pyridazine-based p38 MAPK inhibitors have demonstrated potent inhibition of LPS-induced TNF-α and IL-1β production in human monocytes, with optimized compounds showing IC50 values of 0.1-1 μM in cellular assays and in vivo efficacy in rat collagen-induced arthritis models [1]. While CAS 893993-83-4 lacks direct cytokine release assay data, its structural congruence with the p38 pharmacophore supports its inclusion in inflammation-focused screening cascades [2]. For procurement in anti-inflammatory programs, prioritize this compound over the pyridin-4-yl isomer (CAS 893993-93-6), as the pyridin-2-yl group is essential for the β-heteroaryl pharmacophore element that correlates with potent cytokine suppression [1]. Use in conjunction with a p38 enzyme inhibition assay as a primary screen, followed by LPS-stimulated PBMC or monocyte TNF-α release assays for hit validation.

Quote Request

Request a Quote for 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.